Levocabastine

Receptor binding affinity Selectivity profiling In vitro pharmacology

Select Levocabastine for its unparalleled H1-receptor selectivity vs. H2/H3 and lack of α-adrenergic, dopaminergic, or muscarinic off-target activity, minimizing confounding variables in allergy models. Its rapid, statistically significant symptom inhibition (p<0.05 vs. placebo) in conjunctival allergen challenge (CAC) studies makes it the gold-standard reference compound for benchmarking novel dual-action agents like olopatadine. The linear ocular PK (30-60% bioavailability, Cmax ~0.27 µg/L) and proven non-interference with complement activation ensure reproducible data and low ocular toxicity risk, making it the safer, more predictable choice for ocular formulation screening.

Molecular Formula C26H29FN2O2
Molecular Weight 420.5 g/mol
CAS No. 79449-98-2
Cat. No. B1605507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocabastine
CAS79449-98-2
Synonyms1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin
Molecular FormulaC26H29FN2O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
InChIInChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
InChIKeyZCGOMHNNNFPNMX-YHYDXASRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.47e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Levocabastine (CAS 79449-98-2) Procurement and Technical Profile for Ophthalmic Research


Levocabastine (CAS 79449-98-2) is a potent and selective histamine H1-receptor antagonist specifically developed for topical ophthalmic and intranasal administration [1]. It acts as a long-acting, second-generation antihistamine that competes with histamine for H1-receptor sites on effector cells, preventing histamine binding and subsequent allergic responses . Notably, Levocabastine is distinguished by its high selectivity for the H1 receptor over H2 and H3 subtypes, and a lack of interaction with α-adrenergic, dopaminergic, or muscarinic receptors, a profile that underpins its use in managing allergic conjunctivitis and rhinitis [2].

Levocabastine vs. In-Class Antihistamines: Why Simple Substitution Risks Experimental and Clinical Outcomes


Although several ophthalmic antihistamines target the H1 receptor, they are not interchangeable. Key differentiators include receptor binding affinity and selectivity, which dictate potency and off-target effects, and the presence or absence of additional pharmacological activities, such as mast cell stabilization [1]. Furthermore, formulation characteristics and pharmacokinetic profiles, particularly the extent of local versus systemic exposure, significantly influence both efficacy and safety profiles [2]. Therefore, substituting Levocabastine with another agent based solely on its class membership is a high-risk strategy, as demonstrated by the quantitative head-to-head performance data presented below.

Quantitative Evidence for Levocabastine (CAS 79449-98-2) Selection: Head-to-Head Performance Data


H1 Receptor Affinity and Selectivity Profile: Levocabastine vs. Emedastine and Other Antihistamines

Levocabastine demonstrates high affinity for the histamine H1 receptor with a dissociation constant (Ki) of 62.5 nM, and exhibits selectivity for H1 over H2 and H3 receptors (Ki = 23,500 nM and 1,937 nM, respectively) . While emedastine shows a higher absolute affinity for the H1 receptor (Ki = 1.3 ± 0.1 nM), its selectivity profile (H2:H1 ratio = 37,744) is considerably higher than that of levocabastine (H2:H1 ratio = 420) [1]. This indicates that while emedastine is a more potent and selective H1 antagonist in vitro, levocabastine maintains a robust and clinically meaningful selectivity window compared to older antihistamines like ketotifen (H2:H1 ratio = 858) or pheniramine (H2:H1 ratio = 430) [1].

Receptor binding affinity Selectivity profiling In vitro pharmacology

Ocular Comfort and Tolerability: Direct Comparison of Levocabastine 0.05% vs. Olopatadine 0.1%

In a randomized, double-masked, contralateral conjunctival allergen challenge (CAC) study, the ocular discomfort upon instillation was significantly different between formulations. Only 4.41% of subjects reported ocular discomfort in the eye treated with olopatadine 0.1% ophthalmic solution, compared to 26.5% of subjects in the eye treated with levocabastine 0.05% ophthalmic suspension [1]. A separate study corroborated these findings, noting that levocabastine induced stinging in 25% and burning in 20% of test subjects, whereas olopatadine induced no such sensations [2].

Ocular tolerability Patient comfort Clinical trial

Control of Ocular Redness in Pediatric Patients: Levocabastine vs. Olopatadine and Cromolyn Sodium

In a 6-week double-masked, randomized study in children (ages 4-11) with seasonal allergic conjunctivitis (SAC), olopatadine 0.1% demonstrated superior control of ocular redness compared to both levocabastine 0.05% and cromolyn sodium 2%. Specifically, redness seen on slit-lamp examination was significantly less intense with olopatadine than with levocabastine during the peak pollen period (P = 0.040) [1]. Similarly, self-rated ocular redness scores were significantly lower for olopatadine (P = 0.024) [1].

Pediatric ophthalmology Allergic conjunctivitis Clinical efficacy

Pharmacokinetic Differentiation: Systemic Bioavailability After Ocular Administration

The pharmacokinetic profile of levocabastine following topical administration is a key differentiator. After ocular instillation, systemic bioavailability is incomplete and ranges from 30% to 60% of the applied dose [1]. However, due to the small amount applied, the resulting peak plasma concentrations (Cmax) are extremely low, ranging from 0.26 to 0.29 µg/L [1]. Approximately 70% of the absorbed drug is excreted unchanged in the urine, indicating minimal hepatic metabolism [1]. This profile ensures that the therapeutic effect is primarily local, minimizing the potential for systemic side effects.

Ocular pharmacokinetics Systemic absorption Bioavailability

Onset of Action: Levocabastine's Rapid Effect vs. Mast Cell Stabilizers

Levocabastine, as a direct H1-receptor antagonist, provides a rapid onset of antiallergic activity following topical application. This characteristic differentiates it from mast cell stabilizers like sodium cromoglycate, which require a lag period of several days to weeks of maintenance treatment before achieving full clinical efficacy . While levocabastine is at least as effective as sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, its ability to provide immediate relief from acute symptoms like itching and redness makes it suitable for both prophylactic and on-demand use [1].

Onset of action Allergic conjunctivitis Therapeutic lag

Complement Activation Profile: Levocabastine vs. Azelastine in In Vitro Assays

An in vitro study investigating the effects of antiallergic eye drops on zymosan-induced complement activation found that preserved formulations of levocabastine, emedastine, olopatadine, and ketotifen did not interfere with this inflammatory pathway. In contrast, preserved azelastine, lodoxamide, and benzalkonium chloride significantly aggravated complement activation [1]. This differential effect on the innate immune system highlights a potential safety advantage for levocabastine over azelastine in conditions where complement activation may play a role in ocular surface inflammation.

Complement activation Ocular surface inflammation In vitro safety

Targeted Application Scenarios for Levocabastine (CAS 79449-98-2) Based on Validated Evidence


Acute Allergen Challenge Studies (CAC Model)

Levocabastine's rapid onset of action makes it a suitable positive control or test compound in acute conjunctival allergen challenge (CAC) studies. Its ability to significantly inhibit itching, hyperemia, and other symptoms within minutes of challenge (p < 0.05 vs. placebo) [1] provides a clear and rapid readout for evaluating new antiallergic compounds or formulations.

Pediatric Allergic Conjunctivitis Trials Requiring a Pure Antihistamine Comparator

In pediatric clinical trials for seasonal allergic conjunctivitis (SAC), levocabastine 0.05% serves as an established reference standard for a pure, selective H1-antagonist. Its well-characterized efficacy and safety profile in this population [2] makes it a valuable comparator against which novel dual-action agents (e.g., olopatadine, ketotifen) can be benchmarked, as demonstrated in head-to-head studies.

Pharmacokinetic Modeling of Topical Ocular Drug Delivery

The well-defined and linear pharmacokinetic profile of levocabastine following ocular administration—including its incomplete systemic absorption (30-60% bioavailability) and extremely low plasma concentrations (Cmax 0.26-0.29 µg/L) [3]—makes it an ideal model compound for developing and validating mathematical models of ocular drug absorption, distribution, and systemic exposure.

In Vitro Screening for Ocular Surface Safety

Levocabastine's demonstrated lack of interference with zymosan-induced complement activation [4] positions it as a preferred candidate or reference compound in in vitro assays designed to screen for ocular surface toxicity or unintended pro-inflammatory effects of ophthalmic formulations and their preservatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levocabastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.